Cas no 881-86-7 (2,5-dimethyl pyridine-2,5-dicarboxylate)

2,5-dimethyl pyridine-2,5-dicarboxylate structure
881-86-7 structure
商品名:2,5-dimethyl pyridine-2,5-dicarboxylate
CAS番号:881-86-7
MF:C9H9NO4
メガワット:195.172062635422
MDL:MFCD00034767
CID:40187
PubChem ID:24878448

2,5-dimethyl pyridine-2,5-dicarboxylate 化学的及び物理的性質

名前と識別子

    • Dimethyl pyridine-2,5-dicarboxylate
    • Dimethyl isocinchomeronate~Pyridine-2,5-dicarboxylic acid dimethyl ester
    • Dimethyl 2,5-Pyridinedicarboxylate
    • 2,5-Pyridinedicarboxylic acid, 2,5-dimethyl ester
    • 5-dimethyl pyridine 2,5-dicarboxylate
    • 2,5-Pyridinedicarboxylic acid, dimethyl ester
    • Dimethyl isocinchomeronate
    • pyridine-2,5-dicarboxylic acid dimethyl ester
    • TUGSJNQAIMFEDY-UHFFFAOYSA-N
    • 2,5-dimethyl pyridine-2,5-dicarboxylate
    • Dimethyl 2,5-pyridine dicarboxylate
    • Maybridge1_006391
    • MLS000084758
    • HMS559K11
    • AMPD00244
    • methyl 6-methoxycarbonylnicotinate
    • Pyridine-2,5-Dimethylcarboxylate
    • HMS23
    • 2,5-Dimethyl 2,5-pyridinedicarboxylate (ACI)
    • 2,5-Pyridinedicarboxylic acid, dimethyl ester (6CI, 7CI, 8CI, 9CI)
    • 2,5-Bis(methoxycarbonyl)pyridine
    • 2,5-Dicarbomethoxypyridine
    • Isocinchomeronic acid dimethyl ester
    • NSC 35758
    • 2, 5 - dimethyl pyridine dicarboxylic acid
    • 2,5-Pyridinedicarboxylic Acid 2,5-Dimethyl Ester; 2,5-Bis(methoxycarbonyl)pyridine; Dimethyl Isocinchomeronate; NSC 35758
    • NSC-35758
    • EN300-49250
    • EU-0067400
    • SY060876
    • doi:10.14272/TUGSJNQAIMFEDY-UHFFFAOYSA-N
    • CCG-15342
    • HMS2357M07
    • AS-5344
    • AJ-333/25006330
    • 881-86-7
    • DTXSID50284116
    • SCHEMBL69747
    • CHEMBL1412582
    • DIMethylpyRIDINE-2,5-DICARBOXYLATE
    • SMR000019104
    • MFCD00034767
    • AKOS001574156
    • SR-01000394213
    • Methyl 6-methoxycarbonyl nicotinate
    • PB43689
    • RF 02989
    • 10.14272/TUGSJNQAIMFEDY-UHFFFAOYSA-N
    • SR-01000394213-1
    • CS-W004879
    • BCP21813
    • NSC35758
    • BP-13011
    • Dimethyl 2,5-pyridine dicarboxylate, 97%
    • DB-013614
    • MDL: MFCD00034767
    • インチ: 1S/C9H9NO4/c1-13-8(11)6-3-4-7(10-5-6)9(12)14-2/h3-5H,1-2H3
    • InChIKey: TUGSJNQAIMFEDY-UHFFFAOYSA-N
    • ほほえんだ: O=C(C1C=CC(C(OC)=O)=CN=1)OC
    • BRN: 172251

計算された属性

  • せいみつぶんしりょう: 195.05300
  • どういたいしつりょう: 195.053
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 5
  • 重原子数: 14
  • 回転可能化学結合数: 4
  • 複雑さ: 229
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 互変異性体の数: 何もない
  • 疎水性パラメータ計算基準値(XlogP): 0.9
  • トポロジー分子極性表面積: 65.5
  • ひょうめんでんか: 0

じっけんとくせい

  • 色と性状: 未確定
  • 密度みつど: 1.231
  • ゆうかいてん: 213-217 °C (lit.)
  • ふってん: 302.9°C at 760 mmHg
  • フラッシュポイント: 137°C
  • 屈折率: 1.516
  • すいようせい: Soluble in Dichloromethane and Ethyl Acetate. Insoluble in water.
  • PSA: 65.49000
  • LogP: 0.65480
  • ようかいせい: 未確定

2,5-dimethyl pyridine-2,5-dicarboxylate セキュリティ情報

  • 記号: GHS07
  • シグナルワード:Warning
  • 危害声明: H315-H319-H335
  • 警告文: P261-P305+P351+P338
  • 危険物輸送番号:NONH for all modes of transport
  • WGKドイツ:3
  • 危険カテゴリコード: 36/37/38
  • セキュリティの説明: S26-S36
  • 危険物標識: Xi
  • リスク用語:R36/37/38
  • ちょぞうじょうけん:Inert atmosphere,Room Temperature(BD7821)

2,5-dimethyl pyridine-2,5-dicarboxylate 税関データ

  • 税関コード:2933399090
  • 税関データ:

    中国税関番号:

    2933399090

    概要:

    2933399090.他の構造上に非縮合ピリジン環を有する化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

    申告要素:

    製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

    要約:

    2933399090。構造中に水素化の有無にかかわらず、未縮合ピリジン環を含む他の化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

2,5-dimethyl pyridine-2,5-dicarboxylate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1062335-5g
Dimethyl pyridine-2,5-dicarboxylate
881-86-7 98%
5g
¥57.00 2024-04-27
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1062335-10g
Dimethyl pyridine-2,5-dicarboxylate
881-86-7 98%
10g
¥111.00 2024-04-27
TRC
D479050-25g
Dimethyl 2,5-Pyridinedicarboxylate
881-86-7
25g
$ 121.00 2023-09-07
Apollo Scientific
OR27345-5g
Dimethyl pyridine-2,5-dicarboxylate
881-86-7 98%
5g
£39.00 2023-09-01
Chemenu
CM175890-500g
Dimethyl pyridine-2,5-dicarboxylate
881-86-7 98%
500g
$757 2021-08-05
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBCS1405148-50G
2,5-dimethyl pyridine-2,5-dicarboxylate
881-86-7 97%
50g
¥ 501.00 2023-04-13
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBCS1405148-100G
2,5-dimethyl pyridine-2,5-dicarboxylate
881-86-7 97%
100g
¥ 950.00 2023-04-13
Alichem
A025020565-1g
Dimethyl pyridine-2,5-dicarboxylate
881-86-7 98%
1g
$1651.30 2023-08-31
Cooke Chemical
A3811412-1G
Dimethyl pyridine-2,5-dicarboxylate
881-86-7 97%
1g
RMB 23.20 2025-02-20
Cooke Chemical
A3811412-25g
Dimethyl pyridine-2,5-dicarboxylate
881-86-7 97%
25g
RMB 802.40 2025-02-20

2,5-dimethyl pyridine-2,5-dicarboxylate 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Reagents: Phosphorus pentachloride Solvents: Dichloromethane
2.1 Solvents: Tetrahydrofuran
3.1 Reagents: Potassium carbonate Solvents: Dimethylformamide
4.1 Catalysts: Grubbs second generation catalyst Solvents: Dichloromethane
5.1 Reagents: Cesium fluoride Solvents: Dimethylformamide
リファレンス
A new soluble polymer-supported sulfonyl linker - application to the synthesis of cyclic α-amino acids
Varray, Stephane; et al, European Journal of Organic Chemistry, 2002, (14), 2308-2316

ごうせいかいろ 2

はんのうじょうけん
1.1 Catalysts: Grubbs second generation catalyst Solvents: Dichloromethane
2.1 Reagents: Cesium fluoride Solvents: Dimethylformamide
リファレンス
A new soluble polymer-supported sulfonyl linker - application to the synthesis of cyclic α-amino acids
Varray, Stephane; et al, European Journal of Organic Chemistry, 2002, (14), 2308-2316

ごうせいかいろ 3

はんのうじょうけん
1.1 Reagents: Cesium fluoride Solvents: Dimethylformamide
リファレンス
A new soluble polymer-supported sulfonyl linker - application to the synthesis of cyclic α-amino acids
Varray, Stephane; et al, European Journal of Organic Chemistry, 2002, (14), 2308-2316

ごうせいかいろ 4

はんのうじょうけん
1.1 Solvents: Diethyl ether
リファレンス
Heterocyclic amplifiers of phleomycin. VIII. Mono- and bis-(5'-substituted 1',3',4'-thiadiazol-2'-yl)pyridines and mono(5'-substituted 1',3',4'-thiadiazol-2'-ylmethyl)pyridines
Barlin, Gordon B., Australian Journal of Chemistry, 1985, 38(10), 1491-7

ごうせいかいろ 5

はんのうじょうけん
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide
2.1 Catalysts: Grubbs second generation catalyst Solvents: Dichloromethane
3.1 Reagents: Cesium fluoride Solvents: Dimethylformamide
リファレンス
A new soluble polymer-supported sulfonyl linker - application to the synthesis of cyclic α-amino acids
Varray, Stephane; et al, European Journal of Organic Chemistry, 2002, (14), 2308-2316

ごうせいかいろ 6

はんのうじょうけん
1.1 Reagents: Tetrabutylammonium iodide ,  Potassium tert-butoxide Solvents: N-Methyl-2-pyrrolidone ;  48 h, 20 - 21 °C
1.2 3 h, 65 °C
リファレンス
Electrochemical reactor dictates site selectivity in N-heteroarene carboxylations
Sun, Guo-Quan; et al, Nature (London, 2023, 615(7950), 67-72

ごうせいかいろ 7

はんのうじょうけん
1.1 Reagents: Cesium carbonate Solvents: Tetrahydrofuran
2.1 Reagents: Sodium bisulfite ,  Sodium sulfite Solvents: Water
3.1 Reagents: Phosphorus pentachloride Solvents: Dichloromethane
4.1 Solvents: Tetrahydrofuran
5.1 Reagents: Potassium carbonate Solvents: Dimethylformamide
6.1 Catalysts: Grubbs second generation catalyst Solvents: Dichloromethane
7.1 Reagents: Cesium fluoride Solvents: Dimethylformamide
リファレンス
A new soluble polymer-supported sulfonyl linker - application to the synthesis of cyclic α-amino acids
Varray, Stephane; et al, European Journal of Organic Chemistry, 2002, (14), 2308-2316

ごうせいかいろ 8

はんのうじょうけん
1.1 Reagents: Sodium bisulfite ,  Sodium sulfite Solvents: Water
2.1 Reagents: Phosphorus pentachloride Solvents: Dichloromethane
3.1 Solvents: Tetrahydrofuran
4.1 Reagents: Potassium carbonate Solvents: Dimethylformamide
5.1 Catalysts: Grubbs second generation catalyst Solvents: Dichloromethane
6.1 Reagents: Cesium fluoride Solvents: Dimethylformamide
リファレンス
A new soluble polymer-supported sulfonyl linker - application to the synthesis of cyclic α-amino acids
Varray, Stephane; et al, European Journal of Organic Chemistry, 2002, (14), 2308-2316

ごうせいかいろ 9

はんのうじょうけん
1.1 Solvents: Tetrahydrofuran
2.1 Reagents: Potassium carbonate Solvents: Dimethylformamide
3.1 Catalysts: Grubbs second generation catalyst Solvents: Dichloromethane
4.1 Reagents: Cesium fluoride Solvents: Dimethylformamide
リファレンス
A new soluble polymer-supported sulfonyl linker - application to the synthesis of cyclic α-amino acids
Varray, Stephane; et al, European Journal of Organic Chemistry, 2002, (14), 2308-2316

ごうせいかいろ 10

はんのうじょうけん
1.1 Reagents: Triethylamine Catalysts: (SP-4-2)-[1,1′-[1,1′-Binaphthalene]-2,2′-diylbis[1,1-diphenylphosphine-κP]]dichl… ;  8 h, 50 psi, 100 °C
リファレンス
Improved Carbonylation of Heterocyclic Chlorides and Electronically Challenging Aryl Bromides
Albaneze-Walker, Jennifer; et al, Organic Letters, 2004, 6(13), 2097-2100

ごうせいかいろ 11

はんのうじょうけん
1.1 Reagents: Triethylamine Catalysts: Triphenylphosphine ,  Dichlorobis(triphenylphosphine)palladium Solvents: Methanol
1.2 -
リファレンス
Selective palladium-catalyzed carbonylations of dichloroquinoline and simple dichloropyridines
Najiba, Douja; et al, Tetrahedron Letters, 1999, 40(19), 3719-3722

ごうせいかいろ 12

はんのうじょうけん
1.1 Reagents: Thionyl chloride Solvents: Methanol ;  0 °C; 0 °C → rt; 12 h, reflux
リファレンス
New Water-Soluble Copper(II) Complexes with Morpholine-Thiosemicarbazone Hybrids: Insights into the Anticancer and Antibacterial Mode of Action
Ohui, Kateryna; et al, Journal of Medicinal Chemistry, 2019, 62(2), 512-530

ごうせいかいろ 13

はんのうじょうけん
1.1 Reagents: Sodium hydroxide ,  Permanganic acid (HMnO4), potassium salt (1:1) Solvents: Pyridine ,  Water ;  2 h, rt; 30 min, reflux; reflux → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 2
1.3 Reagents: Potassium tert-butoxide Solvents: N-Methyl-2-pyrrolidone ;  3 h, 65 °C
リファレンス
Electrochemical reactor dictates site selectivity in N-heteroarene carboxylations
Sun, Guo-Quan; et al, Nature (London, 2023, 615(7950), 67-72

ごうせいかいろ 14

はんのうじょうけん
1.1 Reagents: Tetrabutylammonium iodide ,  Potassium tert-butoxide Catalysts: Copper(II) triflate Solvents: N-Methyl-2-pyrrolidone ;  1 min, rt
1.2 Reagents: Water ,  Oxygen ;  15 h, 40 °C
1.3 3 h, 65 °C
2.1 Reagents: Sodium hydroxide ,  Permanganic acid (HMnO4), potassium salt (1:1) Solvents: Pyridine ,  Water ;  2 h, rt; 30 min, reflux; reflux → rt
2.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 2
2.3 Reagents: Potassium tert-butoxide Solvents: N-Methyl-2-pyrrolidone ;  3 h, 65 °C
リファレンス
Electrochemical reactor dictates site selectivity in N-heteroarene carboxylations
Sun, Guo-Quan; et al, Nature (London, 2023, 615(7950), 67-72

ごうせいかいろ 15

はんのうじょうけん
1.1 Reagents: Trioctylamine Solvents: Dichloromethane
2.1 Reagents: Cesium carbonate Solvents: Tetrahydrofuran
3.1 Reagents: Sodium bisulfite ,  Sodium sulfite Solvents: Water
4.1 Reagents: Phosphorus pentachloride Solvents: Dichloromethane
5.1 Solvents: Tetrahydrofuran
6.1 Reagents: Potassium carbonate Solvents: Dimethylformamide
7.1 Catalysts: Grubbs second generation catalyst Solvents: Dichloromethane
8.1 Reagents: Cesium fluoride Solvents: Dimethylformamide
リファレンス
A new soluble polymer-supported sulfonyl linker - application to the synthesis of cyclic α-amino acids
Varray, Stephane; et al, European Journal of Organic Chemistry, 2002, (14), 2308-2316

ごうせいかいろ 16

はんのうじょうけん
1.1 Reagents: tert-Butyllithium Solvents: Diethyl ether ,  Pentane
1.2 -
2.1 Reagents: Cesium carbonate Solvents: Tetrahydrofuran
3.1 Reagents: Sodium bisulfite ,  Sodium sulfite Solvents: Water
4.1 Reagents: Phosphorus pentachloride Solvents: Dichloromethane
5.1 Solvents: Tetrahydrofuran
6.1 Reagents: Potassium carbonate Solvents: Dimethylformamide
7.1 Catalysts: Grubbs second generation catalyst Solvents: Dichloromethane
8.1 Reagents: Cesium fluoride Solvents: Dimethylformamide
リファレンス
A new soluble polymer-supported sulfonyl linker - application to the synthesis of cyclic α-amino acids
Varray, Stephane; et al, European Journal of Organic Chemistry, 2002, (14), 2308-2316

2,5-dimethyl pyridine-2,5-dicarboxylate Raw materials

2,5-dimethyl pyridine-2,5-dicarboxylate Preparation Products

2,5-dimethyl pyridine-2,5-dicarboxylateに関する追加情報

Introduction to 2,5-dimethyl pyridine-2,5-dicarboxylate (CAS No. 881-86-7) and Its Emerging Applications in Chemical Biology

2,5-dimethyl pyridine-2,5-dicarboxylate, identified by the chemical identifier CAS No. 881-86-7, is a versatile organic compound that has garnered significant attention in the field of chemical biology due to its unique structural properties and potential applications. This heterocyclic dicarboxylate derivative belongs to the pyridine family, characterized by a nitrogen-containing aromatic ring, which imparts distinct electronic and steric features. The presence of two carboxyl groups at the 2 and 5 positions enhances its reactivity, making it a valuable scaffold for synthetic chemistry and drug development.

The compound's molecular structure, consisting of a six-membered aromatic ring with nitrogen at the 2-position and methyl substituents at the 2 and 5 positions, contributes to its stability and compatibility with various biological systems. This structural motif has been leveraged in the design of novel ligands, intermediates, and functional materials. Recent advancements in medicinal chemistry have highlighted the compound's role as a building block for more complex molecules, particularly in the synthesis of protease inhibitors and kinase modulators.

In recent years, 2,5-dimethyl pyridine-2,5-dicarboxylate has been explored for its potential in developing treatments for neurological disorders. Its ability to interact with specific enzymatic targets has led to investigations into its effects on neurotransmitter pathways. For instance, studies have demonstrated its binding affinity to certain metalloproteinases, which are implicated in neurodegenerative diseases such as Alzheimer's and Parkinson's. The compound's dual carboxyl functionality allows for further derivatization, enabling researchers to fine-tune its pharmacokinetic properties and enhance bioavailability.

The pharmaceutical industry has shown particular interest in this derivative due to its potential as an intermediate in the synthesis of small-molecule drugs. Its incorporation into drug candidates has been associated with improved solubility and metabolic stability, key factors in drug formulation. Additionally, 2,5-dimethyl pyridine-2,5-dicarboxylate has been utilized in the development of chiral auxiliaries and catalysts, where its rigid structure aids in maintaining stereochemical integrity during organic transformations.

From an industrial perspective, the compound's synthesis involves multi-step organic reactions that highlight its synthetic utility. Modern catalytic methods have enabled more efficient production processes, reducing waste and improving yields. These advancements align with global trends toward green chemistry principles, emphasizing sustainability in chemical manufacturing. The scalability of its synthesis makes it an attractive option for both academic research laboratories and industrial applications.

Recent research has also explored the material science applications of 2,5-dimethyl pyridine-2,5-dicarboxylate. Its ability to form coordination complexes with transition metals has been exploited in the development of luminescent materials and sensors. These complexes exhibit tunable emission properties, making them useful in optoelectronic devices and bioimaging techniques. Furthermore, the compound's stability under various environmental conditions enhances its suitability for long-term applications in harsh environments.

The compound's role as a ligand in coordination chemistry has opened new avenues for studying metalloenzymes and designing metal-based therapeutics. Its chelating properties allow it to form stable complexes with metals such as copper and zinc, which are essential cofactors for numerous biological processes. These complexes have been investigated for their potential antimicrobial and anti-inflammatory effects, contributing to novel therapeutic strategies.

The future prospects of 2,5-dimethyl pyridine-2,5-dicarboxylate are promising, with ongoing research focusing on expanding its utility across multiple disciplines. Innovations in computational chemistry are aiding in the rapid design of derivatives with enhanced properties tailored for specific applications. Collaborative efforts between academia and industry are fostering interdisciplinary approaches to harnessing this compound's potential fully.

In conclusion,CAS No. 881-86-7 represents a cornerstone molecule in modern chemical biology research. Its unique structural features have enabled diverse applications ranging from drug development to advanced materials science. As our understanding of its properties continues to evolve,2,5-dimethyl pyridine-2,5-dicarboxylate is poised to play an increasingly significant role in addressing complex scientific challenges.

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推奨される供給者
Amadis Chemical Company Limited
(CAS:881-86-7)2,5-dimethyl pyridine-2,5-dicarboxylate
A842491
清らかである:99%
はかる:500g
価格 ($):647.0